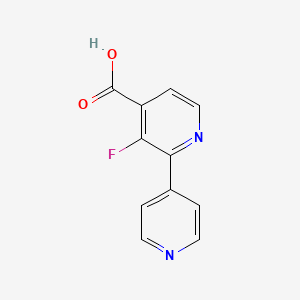
5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Carbamoylation: The 2,4-dimethyl-phenylcarbamoyl group can be introduced through a reaction with the corresponding isocyanate.
Ethoxyoxalyl-amino Group Addition: This group can be added through a reaction with ethyl oxalyl chloride and an amine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through interactions with enzymes, receptors, or other proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 5-(2,4-Dimethyl-phenylcarbamoyl)-2-amino-4-methyl-thiophene-3-carboxylic acid methyl ester
- 5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid ethyl ester
Uniqueness
The unique combination of functional groups in 5-(2,4-Dimethyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester distinguishes it from similar compounds. This uniqueness may contribute to its specific chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C20H22N2O6S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
methyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-6-28-20(26)17(24)22-18-14(19(25)27-5)12(4)15(29-18)16(23)21-13-8-7-10(2)9-11(13)3/h7-9H,6H2,1-5H3,(H,21,23)(H,22,24) |
InChI 键 |
ZFCQHIOJENQMTN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)NC1=C(C(=C(S1)C(=O)NC2=C(C=C(C=C2)C)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





methylamine](/img/structure/B12072240.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)







